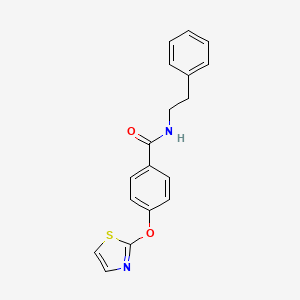

N-phenethyl-4-(thiazol-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

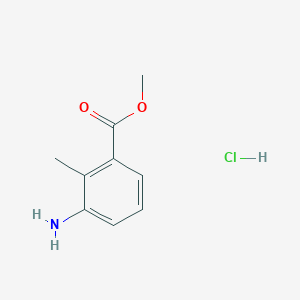

“N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE” is a chemical compound with the linear formula C16H12N2OS . Its CAS number is 14269-45-5 . It has a molecular weight of 280.351 .

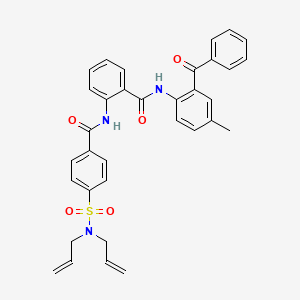

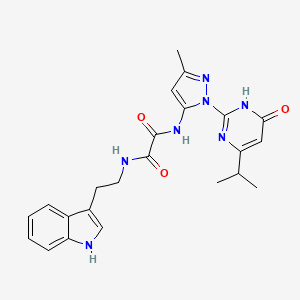

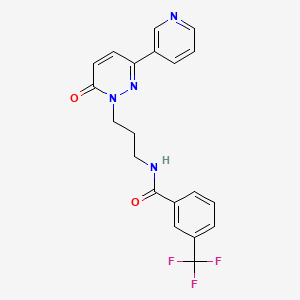

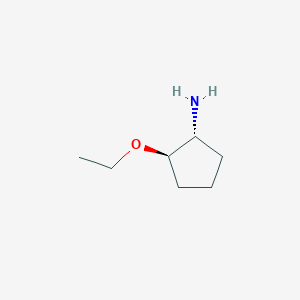

Molecular Structure Analysis

The molecular structure of “N-(4-PHENYL-THIAZOL-2-YL)-BENZAMIDE” is represented by the linear formula C16H12N2OS .Applications De Recherche Scientifique

Antimicrobial Activity N-phenethyl-4-(thiazol-2-yloxy)benzamide and its derivatives have been evaluated for their antimicrobial efficacy. Synthesis and characterization of new benzamide derivatives with variations in bioactive moieties have demonstrated significant antibacterial and antifungal activities. These compounds were characterized by spectral, elemental, and X-ray crystallographic analysis, revealing their potential as effective antimicrobial agents (B. Priya et al., 2006). Additionally, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers synthesized from related compounds showed potent antimicrobial activity, outperforming reference drugs against various pathogenic strains, especially against Gram-positive bacteria (D. Bikobo et al., 2017).

Anti-inflammatory and Antiparasitic Activity Derivatives of N-phenethyl-4-(thiazol-2-yloxy)benzamide have shown anti-inflammatory activity across specific concentration ranges. A study on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline coupled with acid chlorides of N,N-dimethylamino benzoic acid highlighted their anti-inflammatory potential. The hydrochloride salts of these compounds demonstrated effectiveness without adversely affecting myocardial function (D. Lynch et al., 2006). Moreover, the antiparasitic activity of thiazolides, including nitazoxanide (a related compound), against Neospora caninum tachyzoites in vitro has been explored, indicating their broad spectrum of action independent of the nitro group, suggesting alternative mechanisms of antiparasitic effects (M. Esposito et al., 2005).

Anticancer Activity N-phenethyl-4-(thiazol-2-yloxy)benzamide derivatives have been synthesized and evaluated for anticancer activity. Research has identified potent molecules within this class exhibiting significant inhibitory effects on various cancer cell lines. For instance, certain derivatives demonstrated superior anticancer activities compared to reference drugs, highlighting their potential in cancer therapy (B. Ravinaik et al., 2021).

Analytical Applications The compound has been used in the synthesis of chromium(III) sensors, demonstrating its utility in analytical chemistry. These sensors, based on N-(thiazol-2-ylcarbamothioyl) benzamide, showed enhanced detection limits and response times for chromium(III), indicating potential applications in environmental monitoring and pharmaceutical analysis (Parviz Ebadi Vazifekhoran et al., 2023).

Mécanisme D'action

Target of Action

The primary targets of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin. These substances are involved in the inflammatory response, and their reduction leads to decreased inflammation .

Result of Action

The molecular and cellular effects of N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide’s action include the reduction of inflammation . By inhibiting the COX enzymes, the compound reduces the production of inflammatory mediators, leading to a decrease in inflammation .

Propriétés

IUPAC Name |

N-(2-phenylethyl)-4-(1,3-thiazol-2-yloxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c21-17(19-11-10-14-4-2-1-3-5-14)15-6-8-16(9-7-15)22-18-20-12-13-23-18/h1-9,12-13H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQRQVKDDDCJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[5-(hydroxymethyl)-1,3-oxazol-2-yl]azetidine-1-carboxylate](/img/structure/B2808537.png)

![1-(4-Chlorophenyl)-3-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2808543.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)

![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)